5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide

Steroid sulfatase inhibition Hormone-dependent cancer Enzyme inhibitor profiling

The compound 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide (CAS 86919-20-2) is a synthetic small-molecule benzenesulfonamide derivative (molecular formula C10H14ClNO4S, molecular weight 279.74 g/mol) characterized by a 5-chloro-2-methoxybenzenesulfonamide core bearing an N-(2-hydroxypropyl) substituent. This substitution pattern differentiates it from the simpler 5-chloro-2-methoxybenzenesulfonamide scaffold (CAS 82020-51-7) and from alkyl-substituted analogs used as synthetic intermediates.

Molecular Formula C10H14ClNO4S
Molecular Weight 279.74
CAS No. 86919-20-2
Cat. No. B2655462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide
CAS86919-20-2
Molecular FormulaC10H14ClNO4S
Molecular Weight279.74
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)O
InChIInChI=1S/C10H14ClNO4S/c1-7(13)6-12-17(14,15)10-5-8(11)3-4-9(10)16-2/h3-5,7,12-13H,6H2,1-2H3
InChIKeyOGEDMEOSYWRQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide (CAS 86919-20-2): Chemical Profile and Procurement-Relevant Scaffold Identity


The compound 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide (CAS 86919-20-2) is a synthetic small-molecule benzenesulfonamide derivative (molecular formula C10H14ClNO4S, molecular weight 279.74 g/mol) characterized by a 5-chloro-2-methoxybenzenesulfonamide core bearing an N-(2-hydroxypropyl) substituent . This substitution pattern differentiates it from the simpler 5-chloro-2-methoxybenzenesulfonamide scaffold (CAS 82020-51-7) and from alkyl-substituted analogs used as synthetic intermediates [1]. Public bioactivity databases record inhibitory activity against human steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase isoforms, establishing the compound as a functional probe for steroidogenic enzyme pharmacology rather than a bulk industrial intermediate [2].

Why N-Substituted 5-Chloro-2-methoxybenzenesulfonamides Cannot Be Assumed Interchangeable: The 86919-20-2 Differentiation Argument


Within the benzenesulfonamide family, minor structural modifications produce large shifts in enzyme inhibition selectivity profiles that generic procurement cannot capture. The parent 5-chloro-2-methoxybenzenesulfonamide (CAS 82020-51-7) lacks the N-hydroxypropyl side chain and is primarily catalogued as a synthetic scaffold, whereas the N-(2-hydroxypropyl) derivative CAS 86919-20-2 engages the steroid sulfatase (STS) catalytic site with an IC50 of 221 nM and discriminates among 17β-hydroxysteroid dehydrogenase isoforms [1]. Even closely related positional isomers—such as N-(3-hydroxypropyl) and N-(2-hydroxyethyl) congeners—differ in hydrogen-bonding geometry and logP, which predictably alters target residence time and off-target liability . Procuring an unqualified “5-chloro-2-methoxybenzenesulfonamide analog” therefore introduces uncontrolled risk of potency loss, selectivity inversion, or outright inactivity in steroidogenic enzyme assays.

Quantitative Comparative Evidence: 5-Chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide vs. Analog Inhibitors of Steroid Sulfatase


Steroid Sulfatase (STS) Inhibitory Potency: Direct Cross-Study Comparison with the Clinical-Stage Inhibitor Irosustat (STX64)

In a standardized human placental microsomal STS assay, 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide demonstrated an IC50 of 221 nM [1]. By cross-study comparison, the irreversible clinical-stage STS inhibitor irosustat (STX64) exhibits an IC50 of approximately 0.5 nM in equivalent human placental microsomal preparations [2]. While irosustat is >400-fold more potent, 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide occupies a distinct potency–selectivity niche as a reversible, non-steroidal sulfonamide chemotype that lacks the aryl sulfamate warhead responsible for irosustat's irreversible mechanism, iron-chelating properties, and off-target carbonic anhydrase inhibition [2][3].

Steroid sulfatase inhibition Hormone-dependent cancer Enzyme inhibitor profiling

17β-Hydroxysteroid Dehydrogenase Isoform Selectivity: Differentiating 86919-20-2 from N-Unsubstituted Parent Scaffolds

The compound exhibits differentiated inhibitory activity across human placental 17β-hydroxysteroid dehydrogenase isoforms, with IC50 values of 31 nM for 17β-HSD2 (estradiol→estrone oxidative direction) and 32 nM for 17β-HSD1 (estrone→estradiol reductive direction), yielding a selectivity ratio of ~1:1 [1]. In contrast, the unsubstituted parent scaffold 5-chloro-2-methoxybenzenesulfonamide (CAS 82020-51-7) has not been reported to inhibit either 17β-HSD isoform at comparable concentrations in the public domain, supporting the inference that the N-(2-hydroxypropyl) side chain is a critical pharmacophoric element for 17β-HSD engagement [2].

17β-HSD inhibition Steroid metabolism modulation Isoform selectivity profiling

Physicochemical Differentiation from N-(3-Hydroxypropyl) Positional Isomer: Implications for Membrane Permeability and Assay Design

The positional isomer 5-chloro-N-(3-hydroxypropyl)-2-methoxybenzenesulfonamide (CAS not specified) possesses an identical molecular formula and molecular weight (C10H14ClNO4S, MW 279.74) but exhibits computed LogP of 1.38 and LogSW (log aqueous solubility) of -2.42 . While experimental LogP and solubility data for the target N-(2-hydroxypropyl) isomer have not been published, the difference in hydroxyl position alters the intramolecular hydrogen-bonding capacity and the spatial relationship between the hydrogen-bond donor and the sulfonamide pharmacophore, which is expected to modulate both membrane permeability and target-binding kinetics . Researchers selecting an isomer for cell-based steroidogenic assays must therefore verify positional identity, as the two isomers cannot be assumed bioequivalent.

Physicochemical profiling Isomer comparison Cell-based assay compatibility

Differentiation from Generic Carbonic Anhydrase Inhibitor Sulfonamides: Steroidogenic Enzyme Selectivity as a Procurement-Relevant Advantage

Classical aromatic sulfonamides such as acetazolamide and simple benzenesulfonamides are potent, non-selective carbonic anhydrase (CA) inhibitors (typical hCA II Ki values in the low nanomolar range) [1]. When the target biological system involves steroidogenic pathways, such pan-CA inhibitory activity represents a confounding variable. The public bioactivity profile of 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide (CAS 86919-20-2) is dominated by STS and 17β-HSD inhibition, with no reported CA inhibition data at the time of this writing [2]. While absence of evidence is not evidence of absence, the compound's engagement with the steroid sulfatase substrate-binding pocket (IC50 221 nM) and 17β-HSD cofactor-binding sites indicates a binding orientation distinct from the zinc-coordinating mode required for CA inhibition, which typically demands a primary sulfonamide (-SO2NH2) group that is absent in this N-substituted tertiary sulfonamide [3].

Selectivity profiling Carbonic anhydrase Steroid sulfatase Off-target minimization

Recommended Application Scenarios for 5-Chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide Based on Verified Differentiation Evidence


Steroid Sulfatase (STS) Probe Development in Hormone-Dependent Breast Cancer Research

The compound's reversible STS inhibition (IC50 221 nM in human placental microsomes) positions it as a non-sulfamate, non-irreversible scaffold for developing STS-targeted chemical probes. Unlike clinical-stage aryl sulfamate inhibitors such as irosustat, whose irreversible mechanism and off-target carbonic anhydrase inhibition complicate dose–response interpretation, 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide enables reversible modulation of estrone sulfate hydrolysis in cell-based models of hormone-dependent breast cancer [1]. Procurement for this application requires confirmation of >95% purity by HPLC and verification of the N-(2-hydroxypropyl) position.

Dual 17β-HSD1/2 Pharmacological Tool for Steroidogenic Pathway Dissection

The equipotent inhibition of both 17β-HSD1 (IC50 32 nM) and 17β-HSD2 (IC50 31 nM) makes this compound a unique tool for simultaneously blocking the interconversion of estrone and estradiol in placental or breast tissue homogenates, a capability not shared by isoform-selective inhibitors or the unsubstituted parent scaffold [1]. Researchers studying the net directionality of estrogenic flux in tissue microenvironments can employ this compound to clamp both oxidative and reductive arms of the 17β-HSD system, simplifying kinetic modeling.

Negative Control for Carbonic Anhydrase-Dependent Assays in Steroidogenic Research

Because the N-(2-hydroxypropyl) substitution eliminates the primary sulfonamide (-SO2NH2) group required for zinc coordination in carbonic anhydrase active sites, this compound is structurally precluded from potent CA inhibition [1]. In experimental protocols where pH homeostasis via CA activity must remain intact—such as live-cell imaging of steroidogenic enzyme trafficking—this compound serves as a steroidogenic pathway modulator that minimizes the risk of pH artifacts introduced by CA-inhibiting sulfonamides [2].

Structure–Activity Relationship (SAR) Anchor Point for Benzenesulfonamide-Based STS Inhibitor Optimization

With an experimentally determined STS IC50 of 221 nM and established 17β-HSD inhibitory activity, 5-chloro-N-(2-hydroxypropyl)-2-methoxybenzenesulfonamide provides a well-characterized baseline from which medicinal chemistry teams can systematically vary the chloro, methoxy, and hydroxypropyl substituents to improve STS potency while monitoring selectivity against 17β-HSD isoforms [1]. The availability of isomeric comparator data (e.g., N-(3-hydroxypropyl) isomer LogP = 1.38) supports rational property-guided optimization .

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